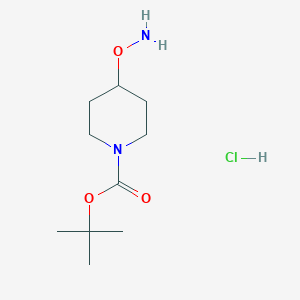

1-BOC-4-Aminoxy piperidine hydrochloride

Beschreibung

Structural Context within Piperidine (B6355638) Derivative Chemistry

The structure of 1-BOC-4-Aminoxy piperidine hydrochloride is defined by its central six-membered ring containing one nitrogen and five carbon atoms, which is characteristic of piperidine. encyclopedia.pubnih.gov This core structure is modified at two key positions:

1-Position (Nitrogen): The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (BOC) group. The BOC group is a widely used protecting group in organic synthesis that prevents the nitrogen from reacting while other chemical transformations are carried out on the molecule. whiterose.ac.ukresearchgate.net It can be removed under acidic conditions when the nitrogen's reactivity is desired for a subsequent synthetic step.

4-Position (Carbon): Attached to the fourth carbon of the piperidine ring is an aminoxy group (-O-NH2). This functional group is a potent nucleophile and is distinct from the more common amino (-NH2) group. acs.org Its primary utility lies in its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. louisville.edu

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic nitrogen of the aminoxy group or any residual basicity is protonated with hydrochloric acid. This salt formation typically results in a more stable, crystalline solid that is easier to handle and store than its free base counterpart.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| CAS Number | 189819-75-8 |

| Appearance | Typically a white to off-white solid |

| Key Functional Groups | Piperidine, BOC-carbamate, Aminoxy, Hydrochloride Salt |

Note: Data compiled from publicly available chemical information databases. echemi.comguidechem.com

Academic Significance of Substituted Piperidines in Organic Synthesis and Medicinal Chemistry

The piperidine ring is one of the most important heterocyclic scaffolds in the pharmaceutical industry. encyclopedia.pubnih.gov Its derivatives are integral components of numerous approved drugs and natural alkaloids, such as morphine and piperine (B192125) (from black pepper). encyclopedia.pub The significance of substituted piperidines stems from several key advantages:

Pharmacological Diversity: The piperidine framework is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org This demonstrates its versatility in interacting with a wide range of biological targets.

Improved Physicochemical and Pharmacokinetic Properties: Incorporating a piperidine scaffold into a drug candidate can enhance its properties. thieme-connect.comresearchgate.net It can improve solubility, membrane permeability, and metabolic stability, which are critical factors for a molecule's effectiveness in the body. thieme-connect.com

Structural Scaffolding: The chair-like, three-dimensional structure of the piperidine ring provides a robust and predictable framework. This allows chemists to orient functional groups in precise spatial arrangements to optimize binding to biological receptors. researchgate.net

Table 2: Examples of Pharmacological Roles of Piperidine Derivatives

| Therapeutic Area | Example Application/Target |

|---|---|

| Neuroscience | Alzheimer's disease (e.g., Donepezil), antipsychotics, analgesics (e.g., Meperidine) |

| Oncology | Anticancer agents |

| Infectious Disease | Antiviral, antifungal, and antibacterial agents |

| Metabolic Disease | Antidiabetic agents (e.g., Voglibose) |

| Immunology | Anti-inflammatory agents |

Source: Compiled from reviews on the pharmacological actions of piperidine derivatives. encyclopedia.pubijnrd.org

Research Trajectory and Importance of this compound

While not as extensively documented as some other piperidine derivatives, the research importance of this compound lies in its specific utility as a bifunctional synthetic building block. Its value is not as a final product but as a specialized tool for constructing complex molecular architectures.

The primary research application of this compound is centered on the unique reactivity of the aminoxy group. This group participates in a highly reliable and chemoselective reaction known as oximation or oxime ligation. louisville.edu When reacted with an aldehyde or a ketone, the aminoxy group forms a stable oxime bond. researchgate.net This reaction is considered a form of "click chemistry" because it is high-yielding, specific, and can be performed under mild, often aqueous, conditions. louisville.edu

The research trajectory for this compound is therefore linked to fields that rely on the precise and stable connection of molecular fragments, such as:

Bioconjugation: Linking molecules to proteins, antibodies, or nucleic acids to create sophisticated research tools or therapeutics like antibody-drug conjugates. The aminoxy group provides a way to attach a piperidine-based payload to a biomolecule that has been modified to contain an aldehyde or ketone group.

Fragment-Based Drug Discovery: In this approach, small molecular fragments are linked together to build a potent drug candidate. This compound can serve as a central scaffold or a linker, connecting two other fragments via an oxime bridge and a bond formed after deprotection of the BOC group.

Materials Science: Immobilizing molecules onto surfaces or into polymers. The aminoxy group can be used to tether molecules containing the piperidine scaffold to a solid support functionalized with carbonyl groups. acs.org

The presence of the BOC protecting group is crucial to its utility. It allows a chemist to first perform a reaction with the aminoxy group without interference from the piperidine nitrogen. Subsequently, the BOC group can be removed to reveal the nitrogen, which can then be used for a second, different chemical reaction. This sequential and controlled reactivity makes this compound a valuable intermediate for the synthesis of complex, multifunctional molecules in a planned and efficient manner. whiterose.ac.ukresearchgate.net

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C10H21ClN2O3 |

|---|---|

Molekulargewicht |

252.74 g/mol |

IUPAC-Name |

tert-butyl 4-aminooxypiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12;/h8H,4-7,11H2,1-3H3;1H |

InChI-Schlüssel |

GVSARRAJMVWVSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)ON.Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization Strategies of the Aminoxy/amino Moiety and Piperidine Core

Selective N-Protection and Deprotection Chemistry, Particularly the Tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, valued for its stability and ease of removal under specific conditions. fishersci.co.uk In the context of 1-BOC-4-aminoxy piperidine (B6355638), the Boc group serves to deactivate the piperidine nitrogen, preventing its participation in nucleophilic reactions and directing reactivity towards the 4-position aminoxy group.

Protection and Stability: The Boc group is typically introduced by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.ukorganic-chemistry.org Once installed, the resulting N-Boc carbamate (B1207046) is exceptionally stable against most nucleophiles and bases, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.orgresearchgate.net This stability makes it compatible with other protecting groups, such as the base-labile fluorenylmethoxycarbonyl (Fmoc) group, enabling orthogonal protection strategies in multistep syntheses. organic-chemistry.org

Deprotection Chemistry: Removal of the Boc group is most commonly achieved under anhydrous acidic conditions. fishersci.co.ukorganic-chemistry.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) are typically employed. fishersci.co.uksigmaaldrich.com The mechanism involves acid-catalyzed hydrolysis of the carbamate, which generates a carbamic acid that readily decarboxylates, and a stable tert-butyl cation. organic-chemistry.org

Table 1: Summary of Boc-Group Protection and Deprotection Conditions

| Process | Typical Reagents | Solvent | Key Features |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Water, THF, Acetonitrile | High yield, mild conditions. fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane | Fast, efficient cleavage at room temperature. fishersci.co.uk |

| Selective Deprotection | Thermal (continuous flow) | Methanol, Trifluoroethanol | Allows selective removal based on electronic properties. nih.gov |

Functionalization Reactions Involving the Aminoxy/Amino Group

The aminoxy (-O-NH₂) group is a potent nucleophile, often more so than a corresponding primary amine due to the "alpha effect"—the presence of an adjacent heteroatom with lone pair electrons enhances nucleophilicity. nih.gov This heightened reactivity makes it a key site for various derivatization strategies.

The aminoxy group readily undergoes acylation with carboxylic acids or their derivatives to form stable N-oxyamides (also known as hydroxamic acid esters). nih.gov This transformation can be achieved using standard peptide coupling reagents or by reacting with more activated species like acyl chlorides. The resulting N-oxyamide linkage is a valuable functional group in medicinal chemistry. The general amidation of carboxylic acids can be promoted by various reagents, and these principles apply to the nucleophilic aminoxy group. organic-chemistry.org

The synthesis of ureas and carbamates typically involves the reaction of an amine with an isocyanate or a chloroformate, respectively. google.comcommonorganicchemistry.com The nucleophilic aminoxy group of 1-BOC-4-aminoxy piperidine can participate in these reactions to yield N-oxyureas and N-oxycarbamates.

Urea Formation: Reaction with an isocyanate (R-N=C=O) provides a straightforward route to N,N'-disubstituted N-oxyureas. commonorganicchemistry.com Alternatively, phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) can be used to first activate the aminoxy group, which then reacts with another amine. commonorganicchemistry.comnih.gov

Carbamate Formation: N-oxycarbamates can be formed by reacting the aminoxy group with chloroformates or by the aminolysis of other activated carbamates. google.comnih.gov

These reactions expand the structural diversity achievable from the parent compound, introducing linkages important for modulating physicochemical properties and biological activity.

Direct alkylation of the aminoxy group can be accomplished, though care must be taken to control reaction conditions. The Boc-protected piperidine nitrogen is unreactive, directing alkylation to the aminoxy moiety. The reaction typically proceeds by treating the compound with a base to deprotonate the nitrogen, followed by the addition of an alkyl halide. This strategy is analogous to the N-alkylation of other Boc-protected amino-heterocycles, where the Boc group ensures site-selectivity. nih.govresearchgate.net

The aminoxy group is a cornerstone of bioorthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native biochemical processes. rsc.orgacs.org The most prominent of these is the oxime ligation . rsc.org

Oxime ligation is the chemoselective reaction between an aminoxy group and an aldehyde or ketone to form a stable oxime linkage. louisville.eduresearchgate.netnih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. nih.gov The resulting oxime bond is significantly more stable towards hydrolysis than the corresponding imine (Schiff base) linkage. nih.gov This strategy has been widely used to conjugate molecules to peptides, proteins, carbohydrates, and oligonucleotides for applications in diagnostics, therapeutics, and materials science. rsc.orgiris-biotech.de

Table 2: Key Functionalization Reactions of the Aminoxy Group

| Reaction Type | Reactant | Product Functional Group | Key Application/Feature |

|---|---|---|---|

| Amidation/Acylation | Carboxylic Acid (+ coupling agent), Acyl Halide | N-Oxyamide | Synthesis of bioactive molecules. nih.gov |

| Urea Formation | Isocyanate, CDI | N-Oxyurea | Structural diversification. nih.gov |

| Carbamate Formation | Chloroformate, Activated Carbamate | N-Oxycarbamate | Modulating physicochemical properties. google.com |

| Alkylation | Alkyl Halide (+ base) | N-Alkoxyamine | Introduction of alkyl substituents. nih.gov |

Investigation of Compound Stability under Diverse Reaction Conditions

The stability of 1-BOC-4-aminoxypiperidine hydrochloride is a critical factor in its storage, handling, and application in multi-step syntheses. The presence of the acid-labile tert-butyloxycarbonyl (BOC) protecting group and the nucleophilic aminoxy moiety largely dictates its stability profile under various conditions.

pH Sensitivity:

The most significant factor influencing the stability of 1-BOC-4-aminoxypiperidine hydrochloride is the pH of the medium. The N-BOC group is notoriously susceptible to cleavage under acidic conditions.

Acidic Conditions: In the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the BOC group is readily cleaved to release the free piperidine amine, carbon dioxide, and tert-butanol (B103910) or isobutylene (B52900). The kinetics of this deprotection have been found to exhibit a second-order dependence on the acid concentration in some cases. researchgate.net The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the tert-butyl cation. Therefore, prolonged exposure to acidic environments (pH < 4) should be avoided if the integrity of the BOC group is to be maintained. A deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has also been shown to be an effective medium for N-Boc deprotection under mild conditions. mdpi.commdpi.com

Neutral and Basic Conditions: The BOC group is generally stable under neutral and basic conditions. It is resistant to hydrolysis by aqueous bases and common nucleophiles, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the piperidine nitrogen's protection. organic-chemistry.orgsemanticscholar.org This orthogonality makes the BOC group a valuable tool in complex synthetic strategies. organic-chemistry.org

Table 1: General Stability of the N-BOC Group under Different pH Conditions

| pH Range | Condition | Stability of N-BOC Group |

| < 4 | Strongly Acidic | Labile, prone to cleavage |

| 4 - 6 | Mildly Acidic | Generally stable for short periods, but cleavage may occur over time |

| 7 | Neutral | Stable |

| > 8 | Basic | Stable |

Thermal Stability:

The thermal stability of 1-BOC-4-aminoxypiperidine hydrochloride is also a key consideration.

Elevated Temperatures: While the BOC group is generally considered thermally stable, studies on related N-BOC protected compounds have shown that thermal deprotection can occur at elevated temperatures, often in the range of 150-270°C, depending on the solvent and the presence of any catalysts. acs.org For instance, the thermal degradation of piperazine, a related cyclic amine, has been studied at temperatures between 135 and 175°C. utexas.edu Research on a cadmium(II) coordination polymer with an N-Boc-glycinato ligand indicated thermal stability up to around 60°C, after which multi-step degradation occurred. researchgate.net Therefore, it is advisable to store 1-BOC-4-aminoxypiperidine hydrochloride at controlled room temperature or below and to avoid unnecessarily high temperatures during reactions unless BOC-deprotection is intended.

Compatibility with Common Reagents:

The compatibility of 1-BOC-4-aminoxypiperidine hydrochloride with various classes of reagents is crucial for its use as a synthetic building block.

Oxidizing and Reducing Agents: The aminoxy group can be sensitive to certain oxidizing and reducing agents. Strong oxidizing agents may lead to undesired side reactions. Conversely, while the BOC group is generally stable to catalytic hydrogenation, strong reducing agents like lithium aluminum hydride (LiAlH4) can potentially cleave the carbamate. The compatibility will largely depend on the specific reagents and reaction conditions employed.

Nucleophiles and Bases: As previously mentioned, the N-BOC group is highly resistant to a wide range of nucleophiles and basic conditions. organic-chemistry.orgsemanticscholar.org This allows for reactions such as ester saponification or substitutions at other positions without deprotection of the piperidine nitrogen.

Organometallic Reagents: Caution should be exercised when using strongly basic organometallic reagents, such as organolithiums. While these can be used for derivatization of the piperidine core, they may also react with the aminoxy proton or potentially the carbamate group under certain conditions.

Table 2: Summary of Stability and Compatibility of 1-BOC-4-Aminoxypiperidine Hydrochloride

| Condition/Reagent Class | Effect on N-BOC Group | Effect on Aminoxy Group | General Compatibility |

| Strong Acids (e.g., TFA, HCl) | Cleavage | Protonation | Incompatible if BOC protection is desired |

| Weak Acids | Potential for slow cleavage over time | Protonation | Use with caution for extended periods |

| Bases (e.g., NaOH, K2CO3, Et3N) | Stable | Deprotonation | Generally compatible |

| Nucleophiles (e.g., amines, thiols) | Stable | May react under specific conditions | Generally compatible |

| Heat | Stable at moderate temperatures; potential for thermal cleavage at high temperatures | Generally stable | Avoid excessive heat unless deprotection is intended |

| Catalytic Hydrogenation | Stable | Potential for reduction depending on catalyst and conditions | Conditions should be carefully selected |

| Strong Reducing Agents (e.g., LiAlH4) | Potential for cleavage | Reduction | Use with caution |

| Oxidizing Agents | Generally stable | Potential for oxidation | Compatibility is reagent-dependent |

| Organometallic Reagents (e.g., R-Li) | Generally stable | Deprotonation and potential for other reactions | Conditions must be carefully controlled |

Applications As a Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems and Diverse Derivatives

The aminoxy functionality of 1-BOC-4-Aminoxy piperidine (B6355638) hydrochloride is a powerful tool for the synthesis of various nitrogen- and oxygen-containing heterocycles. This is primarily achieved through its reaction with carbonyl compounds to form oxime ethers, which can then undergo further transformations.

Table 1: Examples of Heterocyclic Systems Synthesized from 1-BOC-4-Aminoxy Piperidine Hydrochloride

| Reactant | Resulting Heterocycle | Reaction Type |

| α,β-Unsaturated Ketones | Isoxazolines | Michael Addition followed by Cyclization |

| 1,3-Dicarbonyl Compounds | Isoxazoles | Condensation and Cyclization |

| Aldehydes/Ketones | Stable Oxime Ethers | Condensation |

Detailed research has demonstrated the utility of this building block in creating libraries of diverse molecules. For instance, the reaction with various α,β-unsaturated ketones provides a straightforward route to highly substituted isoxazoline rings fused to the piperidine core. Similarly, condensation with 1,3-dicarbonyl compounds, followed by cyclization, yields isoxazole derivatives. These heterocyclic motifs are prevalent in many biologically active compounds.

Synthesis of Spirocyclic and Fused Ring Structures

The unique structural features of this compound make it an ideal precursor for the synthesis of spirocyclic and fused ring systems, which are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.

The formation of spirocyclic compounds often involves an intramolecular cyclization event where the aminoxy group acts as a nucleophile. For example, reaction with a suitable bifunctional electrophile can lead to the formation of a new ring spiro-fused at the 4-position of the piperidine.

Table 2: Key Transformations for Spirocyclic and Fused Ring Synthesis

| Synthetic Strategy | Intermediate | Final Structure |

| Intramolecular Michael Addition | Piperidine with an tethered α,β-unsaturated system | Fused bicyclic system |

| Ring-Closing Metathesis | Di-olefinic piperidine derivative | Fused or spirocyclic system |

| Pictet-Spengler Reaction | Piperidine with an tethered aldehyde/ketone and an aromatic amine | Fused heterocyclic system |

While direct examples specifically citing this compound in all these transformations are emerging, the reactivity profile of the aminoxy group suggests its high potential in these synthetic strategies.

Development of Novel Synthetic Methodologies Utilizing the Aminoxy/Amino Functionality

The aminoxy group of this compound offers a distinct reactive handle that has been exploited in the development of novel synthetic methodologies. The formation of oxime ethers is a cornerstone of this reactivity. These oxime ethers can serve as versatile intermediates for a range of transformations, including rearrangements, reductions, and cycloadditions.

Furthermore, upon deprotection of the BOC group, the secondary amine of the piperidine ring can be engaged in a variety of transformations, such as N-alkylation, N-arylation, and amide bond formation. This dual functionality allows for the sequential or orthogonal functionalization of the molecule, providing access to a vast chemical space.

Contributions to Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The aminoxy functionality of this compound can participate as a key component in the design of novel MCRs. For example, it can act as the nucleophilic component in reactions involving aldehydes, isocyanides, and other reactive species.

The incorporation of this building block into MCRs can lead to the rapid generation of libraries of complex piperidine-containing compounds with a high degree of molecular diversity. These libraries are valuable for high-throughput screening in drug discovery programs. While the exploration of this compound in MCRs is an active area of research, its potential to contribute to the development of efficient and diversity-oriented synthetic routes is clear.

Research Contributions to Drug Discovery and Medicinal Chemistry

Design and Synthesis of Novel Bioactive Molecules Utilizing the Piperidine (B6355638) Scaffold

The 1-BOC-4-substituted piperidine framework is a cornerstone in the synthesis of novel bioactive molecules. Its structural features allow for facile chemical modification, enabling chemists to create large libraries of compounds for biological screening. For instance, 4-amino-1-Boc-piperidine serves as a key intermediate in the synthesis of inhibitors for the Hepatitis C virus (HCV). nih.gov In one synthetic approach, this compound undergoes reductive amination to yield a common intermediate that can be further diversified to explore a wide range of functionalities and their impact on antiviral activity. nih.gov The stability conferred by the Boc group makes the piperidine ring a reliable scaffold for building complex molecular architectures aimed at new therapeutic targets. chemimpex.com

Exploration in Central Nervous System (CNS) Drug Candidate Research

The piperidine ring is a common feature in many drugs targeting the central nervous system. The 1-BOC-4-substituted piperidine scaffold is frequently employed by researchers in the development of novel CNS drug candidates designed to modulate neurotransmitter systems. chemimpex.comchemimpex.com For example, derivatives like 1-Boc-4-(4-aminophenoxy)piperidine are used as foundational structures in the synthesis of molecules for neuropharmacological research, particularly in the pursuit of treatments for neurological disorders. chemimpex.com The scaffold has also been integral to the development of δ-opioid receptor agonists, where the piperidine core is a key determinant for achieving a desirable CNS activity profile. nih.gov Furthermore, piperidine-based bivalent ligands have been investigated as monoamine reuptake inhibitors, which may serve as leads for new therapies for conditions such as cocaine addiction. nih.gov

Development of Modulators for G-Protein Coupled Receptors (e.g., GPR119 selective agonists)

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets, and molecules containing the piperidine scaffold are often found to be effective modulators. Specifically, 1-Boc-4-(aminomethyl)piperidine has been utilized as a precursor in the synthesis of agonists for the orphan G-protein coupled receptor GPR119, which is a target for potential anti-diabetic therapies. sigmaaldrich.com In the optimization of novel GPR119 agonists, researchers have explored various modifications of the piperidine ring, including isosteric replacements of the N-Boc group, to enhance properties like solubility and metabolic stability. nih.gov Studies on pyrimido[5,4-b] chemimpex.comgoogle.comoxazine derivatives have also incorporated piperidine amine scaffolds to develop potent GPR119 agonists. nih.gov

| Compound Class | Scaffold Component | Target | Therapeutic Potential |

| Pyrimidooxazine Derivatives | Piperidine Amine | GPR119 | Type 2 Diabetes |

| N-(Piperidin-4-yl)pyrimidin-4-amine Derivatives | Piperidine N-Boc | GPR119 | Type 2 Diabetes |

| KSP Inhibitors | 1-Boc-4-(aminomethyl)piperidine | Kinesin Spindle Protein | Cancer |

Synthesis of Enzyme Inhibitors (e.g., SIRT2 inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors)

The versatility of the 1-BOC-piperidine scaffold is further demonstrated in its application to the synthesis of various enzyme inhibitors. 4-Amino-1-Boc-piperidine is explicitly used as a starting material for creating N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which function as inhibitors of the human silent information regulator type 2 (SIRT2). sigmaaldrich.com This same precursor is employed to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.com Beyond these examples, related compounds like 1-Boc-4-(aminomethyl)piperidine serve as precursors for inhibitors of other enzymes, including kinesin spindle protein (KSP) and aspartic acid proteases, highlighting the broad utility of this chemical class in inhibitor design. sigmaaldrich.com

| Precursor Compound | Inhibitor Class Synthesized | Target Enzyme |

| 4-Amino-1-Boc-piperidine | N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides | SIRT2 |

| 4-Amino-1-Boc-piperidine | Piperidinylamino-diarylpyrimidine (pDAPY) derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase |

| 1-Boc-4-(aminomethyl)piperidine | Not specified | Kinesin Spindle Protein |

| 1-Boc-4-(aminomethyl)piperidine | Not specified | Aspartic Acid Protease |

Identification of Receptor Antagonists (e.g., muscarinic M3, neurokinin-1, bradykinin hB2)

The 4-amino-piperidine scaffold has proven to be a valuable pharmacophore in the discovery of potent and selective receptor antagonists. A notable area of research has been the development of antagonists for the M3 muscarinic receptor. nih.govresearchgate.net Synthetic campaigns have produced series of molecules based on this scaffold that exhibit high affinity for the human M3 receptor, with some compounds demonstrating potent anticholinergic properties in functional assays. nih.gov By creating and screening libraries built around the piperidine core, researchers have identified M3 selective antagonists with significantly improved subtype selectivity over other muscarinic receptors (M1, M2, M4, M5), which is crucial for minimizing side effects. nih.gov

| Compound ID (from study) | Target Receptor | Binding Affinity (Ki) | Selectivity (M2/M3) |

| Compound 2 | Muscarinic M3 | Not specified | 3- to 40-fold over M2 |

| Compound 14a | Muscarinic M3 | 0.30 nM | 1600-fold over M2 |

Therapeutic Applications in Oncology Research (e.g., anti-tumor therapy, targeted delivery in cancer therapies)

In the field of oncology, 1-BOC-4-substituted piperidines serve as important intermediates for anti-tumor agents and as components of drug delivery systems. google.com The compound 1-Boc-4-amino piperidine is specifically noted for its use as an intermediate in the synthesis of anti-tumor medicines. google.com Furthermore, the chemical properties of this scaffold allow for its use in bioconjugation, a process that links therapeutic agents to biomolecules to enable targeted delivery to cancer cells. chemimpex.com This approach can enhance the efficacy of a drug while reducing systemic toxicity. The scaffold is also a precursor for molecules that inhibit targets relevant to cancer, such as kinesin spindle protein (KSP) inhibitors and bromodomain inhibitors, which can regulate cell cycle progression in cancer cells. sigmaaldrich.comthermofisher.com

Role in Peptide Chemistry and the Synthesis of Peptide-Based Therapeutics

The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines in peptide synthesis. nih.gov Consequently, 1-BOC-4-substituted piperidines are valuable reagents in this field. (Boc-4-amino)piperidine hydrochloride is directly employed in the synthesis of complex peptide-based therapeutics. chemimpex.com Its incorporation can introduce conformational constraints or serve as a non-natural amino acid surrogate, potentially improving the stability and pharmacokinetic properties of the resulting peptide. The use of Boc-protected building blocks is a fundamental strategy in creating peptides with novel biological activities. chemimpex.comnih.gov

Strategies for Enhanced Delivery Systems in Research

The unique structural features of 1-BOC-4-Aminoxy piperidine hydrochloride, particularly the presence of a tert-butoxycarbonyl (BOC) protecting group and a piperidine ring, make it a valuable intermediate in the design of advanced drug delivery systems. chemimpex.com These systems are engineered to improve the bioavailability, stability, and targeted delivery of therapeutic agents. chemimpex.comchemimpex.com Researchers are exploring various strategies that incorporate this piperidine derivative to overcome the limitations of conventional drug formulations.

One of the primary applications of compounds like this compound is in the development of novel polymers and materials for drug delivery. chemimpex.com Its structure allows for its integration into polymer backbones, creating materials that can encapsulate or conjugate with active pharmaceutical ingredients (APIs). This approach can enhance the solubility of poorly soluble drugs and protect them from premature degradation in the body. nih.gov

Furthermore, the aminoxy group present in the molecule offers a reactive handle for bioconjugation. This allows for the attachment of therapeutic agents to larger biomolecules or targeting ligands, a critical strategy for developing targeted cancer therapies and other precision medicines. chemimpex.com By linking a drug to a targeting moiety, the drug-loaded carrier can accumulate preferentially at the site of disease, thereby increasing efficacy and reducing off-target toxicity. nih.gov

Research into enhanced delivery systems leveraging piperidine-based compounds includes the formulation of nanoparticles, liposomes, and polymer-drug conjugates. nih.gov These nanocarriers can be designed to release their payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, leading to controlled and sustained drug release. The favorable properties of this compound, such as its stability and specific reactivity, facilitate the synthesis of these complex and functional delivery vehicles. chemimpex.com

The table below summarizes key research strategies for enhanced drug delivery systems where piperidine derivatives like this compound serve as crucial synthetic intermediates.

| Delivery System Strategy | Key Feature | Potential Application of this compound | Desired Outcome |

| Polymer-Drug Conjugates | Covalent attachment of a drug to a polymer backbone. nih.gov | As a linker or incorporated into the polymer structure to facilitate drug attachment. | Improved drug solubility, extended circulation time, and potential for targeted delivery. nih.gov |

| Liposomal Formulations | Encapsulation of drugs within lipid-based vesicles. | Modification of the liposome surface with ligands attached via the aminoxy group for active targeting. | Enhanced bioavailability, reduced toxicity, and targeted drug release at the disease site. nih.gov |

| Nanoparticle Systems | Formulation of drugs into solid particles at the nanoscale. | Used in the synthesis of polymers that self-assemble into nanoparticles, carrying the therapeutic agent. | Controlled and sustained release, improved stability of the active drug, and ability to cross biological barriers. |

| Bioconjugation | Linking therapeutic agents to biomolecules (e.g., antibodies). chemimpex.com | The aminoxy group provides a site for specific and stable linkage to the biomolecule or drug. | Highly specific targeting of diseased cells or tissues, minimizing exposure of healthy tissues. |

While direct research specifically detailing the use of this compound in these advanced delivery systems is an emerging area, the foundational role of similar BOC-protected piperidines in medicinal chemistry strongly supports its potential in these applications. chemimpex.comchemimpex.com The continued exploration of such versatile chemical building blocks is anticipated to lead to significant breakthroughs in the field of drug delivery and pharmaceutical sciences.

Analytical Methodologies and Characterization in Research

Advanced Spectroscopic Characterization of 1-BOC-4-Aminoxy Piperidine (B6355638) Hydrochloride and its Derivatives (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous identification and structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of the hydrogen and carbon atoms within the 1-BOC-4-aminoxy piperidine hydrochloride structure. The characteristic signals from the tert-butoxycarbonyl (BOC) protecting group, the piperidine ring protons, and the aminoxy functional group would be expected. However, specific chemical shift data, coupling constants, and representative spectra for this particular compound are not widely published. For related BOC-protected piperidine structures, the BOC group typically exhibits a prominent singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The piperidine ring protons would present as a series of multiplets in the aliphatic region.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The expected molecular ion peak would correspond to the protonated free base [C₁₀H₂₀N₂O₃ + H]⁺. Fragmentation patterns would likely involve the loss of the BOC group or cleavage of the piperidine ring. While these techniques are standard, specific mass spectral data for this compound remains elusive in surveyed scientific databases.

A summary of expected spectroscopic data, based on the analysis of similar compounds, is presented below.

| Technique | Expected Observations for 1-BOC-4-Aminoxy Piperidine |

| ¹H NMR | Singlet (~1.4 ppm, 9H, C(CH₃)₃); Multiplets (piperidine ring protons); Signals corresponding to the -ONH₂ group. |

| ¹³C NMR | Resonances for the BOC carbonyl and quaternary carbon; Signals for the piperidine ring carbons. |

| Mass Spec. | Molecular ion peak corresponding to the free base; Fragmentation ions showing loss of isobutylene (B52900) or the entire BOC group. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) with derivatization)

Chromatographic methods are vital for assessing the purity of a compound and for separating it from reaction mixtures or impurities. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly used.

SFC-MS, in particular, has gained traction as a powerful technique for the analysis and purification of chiral and achiral compounds. The use of supercritical CO₂ as the main mobile phase component offers advantages in terms of speed and reduced solvent consumption. For a polar compound like this compound, a polar co-solvent and potentially an additive would be necessary to achieve good peak shape and retention.

Derivatization is a strategy sometimes employed to enhance the chromatographic properties or detectability of an analyte. However, for a compound that is already amenable to standard detection methods like MS, derivatization might not be necessary unless specific challenges, such as poor ionization or the need for chiral separation, arise. There is no specific literature detailing the use of SFC-MS with derivatization for this compound.

Development of Quantitative Analytical Methods for Research Samples

The development of a robust quantitative analytical method is essential for determining the concentration of a compound in various samples. This typically involves using a calibrated instrument, such as an HPLC-UV or LC-MS/MS system, and a validated method. The process would include establishing linearity, accuracy, precision, and limits of detection and quantification.

For this compound, a quantitative method would likely be based on LC-MS due to its high sensitivity and selectivity. A specific precursor-to-product ion transition would be monitored in multiple reaction monitoring (MRM) mode to ensure accurate quantification. At present, there are no published, validated quantitative analytical methods specifically for this compound.

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

No published studies detailing molecular modeling or docking simulations specifically for 1-BOC-4-aminoxypiperidine hydrochloride could be identified.

Quantum Chemical Calculations of Reactivity and Reaction Mechanisms

There are no available research articles or data that provide quantum chemical calculations, such as Density Functional Theory (DFT) analyses, to describe the reactivity or reaction mechanisms of 1-BOC-4-aminoxypiperidine hydrochloride.

In Silico Approaches for Scaffold Optimization and Design

Information regarding the use of 1-BOC-4-aminoxypiperidine hydrochloride in in silico scaffold optimization, design, or scaffold hopping studies is not present in the current body of scientific literature.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. For complex molecules such as 1-BOC-4-aminoxy piperidine (B6355638) hydrochloride, this translates to a concerted effort to develop synthetic pathways that are not only efficient but also environmentally benign. Future research in this area is likely to focus on several key strategies:

Catalytic Hydrogenation: The use of heavy metal catalysts in hydrogenation reactions is a common practice in the synthesis of piperidine rings. Future efforts will likely be directed towards developing more sustainable catalysts, such as those based on earth-abundant metals or even metal-free systems, to reduce reliance on precious and often toxic heavy metals.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of 1-BOC-4-aminoxy piperidine hydrochloride could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Bio-catalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The use of enzymes for specific steps in the synthesis of piperidine derivatives is an area of growing interest and could offer a more sustainable route to this compound.

| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. | Minimized waste generation. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. | Improved worker safety and reduced environmental pollution. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Increased reaction efficiency and reduced waste. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The discovery and development of new drugs and materials is a time-consuming and expensive process. Automated synthesis and high-throughput screening (HTS) are powerful tools that can significantly accelerate this process. nih.govncsu.edu The integration of these technologies with the synthesis and evaluation of this compound and its derivatives could open up new avenues for research and development.

Combinatorial Chemistry: Automated synthesis platforms can be used to rapidly generate large libraries of compounds based on the 1-BOC-4-aminoxy piperidine scaffold. nih.gov This would allow for the systematic exploration of the chemical space around this core structure and the identification of new compounds with desirable properties.

High-Throughput Screening: Once a library of compounds has been synthesized, HTS can be used to rapidly screen them for biological activity or other properties of interest. ncsu.edunih.gov This can help to identify promising lead compounds for further development.

Data Analysis and Machine Learning: The large datasets generated by HTS can be analyzed using machine learning algorithms to identify structure-activity relationships and to guide the design of new and improved compounds.

| Technology | Role in Drug/Material Discovery | Advantage |

| Automated Synthesis | Rapid generation of compound libraries. | Increased speed and efficiency of synthesis. |

| High-Throughput Screening | Rapidly screen large numbers of compounds for desired properties. | Accelerated identification of lead compounds. ncsu.edunih.gov |

| Machine Learning | Analysis of large datasets to identify patterns and guide design. | Improved prediction of compound properties and more efficient discovery cycles. |

Exploration of Advanced Material Science Applications (e.g., polymers for drug delivery)

The unique chemical properties of the aminoxy group in this compound make it an attractive building block for the development of advanced materials. rsc.orgresearchgate.net In particular, its potential use in the creation of functional polymers for drug delivery and other biomedical applications is an exciting area of future research.

Stimuli-Responsive Polymers: The aminoxy group can be used to create polymers that respond to specific stimuli, such as changes in pH or the presence of certain enzymes. rsc.orgresearchgate.net This could be exploited to develop "smart" drug delivery systems that release their payload only at the desired site of action.

Bioconjugation: The aminoxy group provides a convenient handle for attaching biomolecules, such as proteins or antibodies, to the polymer backbone. This could be used to create targeted drug delivery systems that specifically bind to cancer cells or other diseased tissues.

Hydrogels: The aminoxy group can also be used to crosslink polymer chains to form hydrogels. These materials can absorb large amounts of water and are being investigated for a variety of biomedical applications, including wound healing and tissue engineering.

| Polymer Type | Potential Application | Key Feature |

| Stimuli-Responsive Polymers | Targeted drug delivery. | Controlled release of cargo in response to specific triggers. rsc.orgresearchgate.net |

| Bioconjugated Polymers | Targeted therapies. | Specific binding to biological targets. |

| Hydrogels | Wound healing, tissue engineering. | High water content and biocompatibility. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-BOC-4-Aminoxy piperidine hydrochloride, and what factors influence reaction yield?

- Methodology : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, Boc-protected intermediates (e.g., 4-aminopiperidine) can undergo aminoxylation using hydroxylamine derivatives under controlled pH and temperature. Key steps include:

- Protection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amine sites .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

- Yield Optimization : Reaction time (12-24 hours), temperature (0–25°C), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of hydroxylamine derivatives) are critical .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Guidelines :

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group .

- Stability Monitoring : Regular NMR or HPLC analysis (e.g., every 6 months) to detect decomposition .

Q. What safety precautions are critical when working with this compound in laboratory settings?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Analytical Workflow :

- Purity Assessment : Reverse-phase HPLC with UV detection (λmax ~249 nm) and ≥98% purity thresholds .

- Structural Confirmation :

- NMR : 1H/13C NMR to verify Boc group integrity and piperidine ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ = 277.3 g/mol) .

Q. How can researchers resolve contradictions in reported biological activities of 1-BOC-4-Aminoxy piperidine derivatives?

- Data Reconciliation Strategies :

- Assay Standardization : Compare in vitro models (e.g., enzyme inhibition vs. cell-based assays) to identify context-dependent effects .

- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out pharmacokinetic variability .

- Structural Analog Comparison : Cross-reference activities of similar compounds (e.g., 4-ethylpiperidine or Boc-protected pyrrolidines) to isolate functional group contributions .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Enantioselective Methods :

- Catalytic Systems : Chiral catalysts (e.g., Rhodium complexes) for asymmetric hydroxylamine addition .

- Reaction Monitoring : Circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during synthesis .

- Resolution Techniques : Use of chiral stationary phases in preparative HPLC for racemate separation .

Notes on Evidence Utilization

- Safety Data : Toxicity profiles are understudied; assume acute hazards and adhere to strict PPE protocols .

- Synthesis References : Prioritize protocols from peer-reviewed pharmacological standards (e.g., Cayman Chemical) over commercial vendors .

- Contradictions : Address conflicting biological data through mechanistic studies (e.g., target engagement assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.